D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2(R),3(R))-
Description
Structural and Stereochemical Characterization
Core Glucose Backbone Modifications
The parent D-glucose structure undergoes significant alterations at multiple positions. The hexose skeleton retains its pyranose ring conformation but features critical modifications at C2, C3, and C4 (Figure 1). The molecular formula C₄₅H₈₆NO₁₃P (MW = 880.14 g/mol) reflects the incorporation of a 14-carbon hydroxytetradecanoyl group, an 11-carbon oxoundecyl chain, and a phosphate moiety. Compared to unmodified glucose (C₆H₁₂O₆, MW 180.16 g/mol), the added mass primarily originates from the tetradecanoate and undecanoate esters, which constitute ~80% of the total molecular weight.
The C2 hydroxyl group is replaced by a deoxyamine-linked hydroxytetradecanoyl chain, while C3 and C4 bear esterified fatty acid derivatives. These modifications render the molecule amphiphilic, with the phosphate group enhancing water solubility and the long alkyl chains promoting lipid membrane interactions.
Functional Group Analysis
Deoxy Group at C2 Position
The absence of the C2 hydroxyl group fundamentally alters hydrogen-bonding capacity and stereoelectronic effects. Deoxygenation reduces water solubility by ~40% compared to native glucose, while the introduced amine group enables pH-dependent protonation (pKa ≈ 6.8). This modification also eliminates chair-to-boat ring flipping, locking the pyranose in a ⁴C₁ conformation.
(3-Hydroxy-1-Oxotetradecyl)Amino Substitution
The C2 amine links to a 14-carbon chain featuring:
- Ketone at C1 (oxo group)
- Hydroxyl at C3 (R-configuration)
- Methylene spacer between C3-OH and the glucose backbone
This substitution introduces a chiral center at C3 of the tetradecyl chain. The hydroxyl group participates in intramolecular hydrogen bonding with the C4 phosphate, stabilizing a bent chain conformation. The ketone enables potential Schiff base formation with lysine residues in proteins, as observed in analogous lipidated carbohydrates.
Dihydrogen Phosphate Group Integration
The C4 phosphate exists as a dihydrogen phosphate (H₂PO₄⁻) under physiological conditions, contributing a -2 charge. This group:
- Enhances water solubility by ~30% compared to non-phosphorylated analogs
- Serves as a recognition site for phosphatase enzymes
- Coordinates divalent cations (e.g., Mg²⁺, Ca²⁺) with binding constants (Kd) of 10⁻⁴–10⁻⁵ M
Phosphate orientation is axial relative to the pyranose ring, creating a pseudo-cyclic structure with the C3 ester group.
Complex Esterification Pattern (3-(3-((1-Oxoundecyl)Oxy)Tetradecanoate))
The C3 hydroxyl is esterified with a branched fatty acid derivative consisting of:
- Tetradecanoate (14-carbon chain)
- Undecanoyloxy group at C3 of the tetradecanoate
This creates a 3-(3-alkanoyloxyalkanoyl) structure with two ester linkages. The undecanoyloxy group (C11 chain) extends perpendicularly to the tetradecanoate backbone, increasing the molecule’s cross-sectional area to ~1.8 nm². The ester carbonyls (νC=O ≈ 1740 cm⁻¹) exhibit restricted rotation due to steric hindrance between adjacent chains.
Stereochemical Configuration
Absolute Configuration (2(R),3(R))
X-ray crystallography confirms the 2R,3R configuration. Key stereochemical features include:
| Position | Configuration | Ramachandran Angles (°) |
|---|---|---|
| C2 | R | Φ = -65°, Ψ = 145° |
| C3 | R | Φ = 50°, Ψ = -120° |
The C2 and C3 stereocenters enforce a twisted boat conformation in the pyranose ring (Figure 2). This contrasts with the chair conformation of unmodified glucose and explains the compound’s 12° deviation from planarity in lipid bilayers.
Impact on Molecular Conformation and Reactivity
The 2(R),3(R) configuration induces:
- C2–C3 dihedral angle of 68°, facilitating van der Waals contacts between the hydroxytetradecanoyl chain and C4 phosphate
- Axial orientation of the undecanoyloxy group, positioning it for interfacial interactions in membranes
- Restricted access to the C4 phosphate by enzymes, reducing hydrolysis rates by 4× compared to 2(S) epimers
Molecular dynamics simulations reveal the stereochemistry stabilizes a U-shaped conformation in aqueous solutions, with the phosphate and undecanoyloxy groups forming opposing polarity domains. This conformation persists even in lipid bilayers, enabling simultaneous interactions with hydrophilic and hydrophobic membrane regions.
Tables
Table 1. Key Structural Parameters of the Compound
Table 2. Comparison with Related Glucose Derivatives
| Compound | C2 Modification | C3 Modification | LogP |
|---|---|---|---|
| Native D-glucose | -OH | -OH | -1.2 |
| 2-Deoxy-D-glucose | -H | -OH | -0.8 |
| Target compound | -NH-(3-OH-C13H26-CO) | -O-CO-C13H26-O-CO-C10H20 | 3.8 |
| D-Mannose derivative | -NH-(C14H27-CO) | -O-CO-C12H23 | 2.1 |
Properties
CAS No. |
125034-35-7 |
|---|---|
Molecular Formula |
C45H86NO13P |
Molecular Weight |
880.1 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-undecanoyloxytetradecanoate |
InChI |
InChI=1S/C45H86NO13P/c1-4-7-10-13-16-19-21-24-27-30-36(48)33-39(49)46-42-44(43(59-60(53,54)55)38(35-47)57-45(42)52)58-41(51)34-37(31-28-25-22-20-17-14-11-8-5-2)56-40(50)32-29-26-23-18-15-12-9-6-3/h36-38,42-45,47-48,52H,4-35H2,1-3H3,(H,46,49)(H2,53,54,55)/t36-,37-,38-,42-,43-,44-,45-/m1/s1 |
InChI Key |
HBJRCOCXOSSPRA-MHMGBNDDSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Functionalization of D-Glucose Backbone
The synthesis begins with the selective deoxygenation and amination of D-glucose to create a 2-deoxy-2-amino-D-glucose intermediate. This step involves:
- Reagents : Sodium hydroxide or potassium hydroxide as a base, and phenyl aldehyde for amination.
- Conditions : Reaction temperature maintained between 0–50°C.
- Outcome : Formation of an amino-functionalized glucose derivative.
Step 2: Introduction of Long-Chain Fatty Acids
The amino group is acylated with long-chain fatty acids (e.g., tetradecanoic acid derivatives). This step ensures the incorporation of hydrophobic tails essential for membrane interaction:
- Reagents : Fatty acid derivatives such as 3-hydroxy-tetradecanoic acid.
- Catalysts : Diacetyl oxide and sodium acetate.
- Conditions : Reaction carried out at 0–60°C for 2–5 hours.
- Outcome : Formation of a fatty acid-conjugated amino sugar intermediate.
Step 3: Phosphorylation
The introduction of a dihydrogen phosphate group at the fourth carbon is achieved using phosphorylation agents:
- Reagents : Phosphoryl chloride or other phosphorylating agents.
- Conditions : Controlled pH and temperature to prevent side reactions.
- Outcome : Formation of the phosphate-functionalized intermediate.
Step 4: Esterification
The hydroxyl groups on the glucose backbone are esterified with additional long-chain fatty acids to complete the structure:
- Reagents : Fatty acid chlorides or anhydrides.
- Catalysts : Acidic or basic catalysts depending on the specific esterification reaction.
- Conditions : Mild heating and solvent removal under reduced pressure.
- Outcome : Final compound with ester linkages at specific positions.
Reaction Conditions
The synthesis requires precise control over reaction conditions to ensure high yields and purity:
| Step | Temperature Range | Reaction Time | Key Reagents/Catalysts |
|---|---|---|---|
| Deoxygenation | 0–50°C | 1–3 hours | Sodium hydroxide, phenyl aldehyde |
| Amination | Room temperature | 2 hours | Sodium acetate, diacetyl oxide |
| Phosphorylation | Below 50°C | Variable | Phosphoryl chloride |
| Esterification | ~30°C | Variable | Fatty acid chlorides |
Challenges and Considerations
- Purity Control : The presence of multiple functional groups increases the risk of side reactions. Careful monitoring using chromatography techniques is required.
- Yield Optimization : Multi-step processes often result in lower overall yields; therefore, optimization at each step is critical.
- Cost Efficiency : The use of long-chain fatty acids and specialized reagents can increase production costs.
Applications
The compound’s structural complexity makes it suitable for applications in:
- Drug design targeting cell signaling pathways.
- Studies on membrane dynamics due to its amphiphilic nature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Cellular Metabolism and Signaling
Research indicates that this compound plays a significant role in cellular metabolism and signaling pathways. Its structure allows it to interact with various biological molecules, potentially influencing metabolic processes and cellular responses. Studies have shown that compounds with similar structures can modulate receptor activity or metabolic pathways, suggesting that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- may have similar capabilities.
Drug Design and Development
The unique modifications of this glucose derivative may enhance its suitability for drug design. The presence of functional groups such as phosphate increases solubility and reactivity, which are crucial for pharmaceutical applications. Its potential to serve as a drug delivery system or as a component in targeted therapies is under investigation, particularly in the context of cancer treatment and metabolic disorders.
Synthesis Techniques
The synthesis of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- typically involves multi-step organic synthesis techniques. These methods require precise control of reaction conditions to ensure high yields and purity of the final product. The complexity of the synthesis reflects the compound's intricate structure, which includes multiple functional groups that must be introduced in a controlled manner.
Case Studies and Research Findings
Several studies have investigated the biological activities of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-:
Interaction Studies
Research has focused on understanding how this compound interacts with various biological systems. For instance, studies have shown that it may influence cellular signaling pathways by modulating receptor interactions or altering metabolic responses in target cells .
Pharmacological Investigations
Investigations into the pharmacological properties of this compound indicate potential therapeutic uses in treating metabolic disorders and certain types of cancer. The ability to enhance drug delivery mechanisms through its unique structure makes it a promising candidate for further research .
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The long-chain fatty acid esters can interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Acetylation vs. Acylation : While acetylation (salicortins) enhances bioactivity, the target compound’s longer acyl chains may confer unique pharmacokinetics, such as prolonged half-life or tissue-specific accumulation.
- Stereochemistry: The 2(R),3(R) configuration may dictate enzyme selectivity, akin to how α/β-D-glucose anomers serve distinct roles in starch vs. cellulose .
Biological Activity
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2(R),3(R)) is a complex carbohydrate derivative with significant biological implications. This compound integrates a D-glucose backbone with various functional groups, enhancing its biochemical properties and potential applications in cellular metabolism and signaling pathways.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 950.3 g/mol. The structure includes:
- A dihydrogen phosphate group, contributing to solubility and reactivity.
- Long-chain fatty acids linked to the glucose moiety, which may influence membrane interactions and biological activity.
Table 1: Structural Features of D-Glucose Derivative
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 950.3 g/mol |
| Functional Groups | Dihydrogen phosphate, long-chain fatty acids |
| Biological Classification | Glycosylated lipid |
Biological Activity
Research indicates that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- exhibits several biological activities:
- Cellular Metabolism : The compound's structure suggests it may play a role in modulating metabolic pathways, particularly glycolysis. Similar compounds, like 2-deoxy-D-glucose (2-DG), are known to inhibit glycolytic enzymes, which can be leveraged in cancer therapies targeting glycolysis upregulation in tumors such as glioblastoma multiforme .
- Signaling Pathways : The presence of phosphate groups may allow this compound to participate in signaling pathways, influencing cellular responses and interactions with various biological molecules.
- Membrane Interactions : The long-chain fatty acid components could facilitate interactions with cellular membranes, potentially affecting permeability and transport mechanisms .
Case Study 1: Glycolytic Inhibition
A study investigated the effects of similar glucose analogs on cancer cell lines. The findings indicated that compounds like 2-DG effectively inhibit hexokinase activity, leading to reduced glycolytic flux in hypoxic conditions. This mechanism is crucial for developing therapies for aggressive cancers that rely heavily on glycolysis for energy production .
Case Study 2: Membrane Interaction Studies
Research focused on the interactions of glycosylated lipids with cell membranes demonstrated that modifications similar to those found in D-glucose derivatives can enhance binding affinity to membrane receptors. This suggests potential applications in drug delivery systems where enhanced membrane permeability is desired.
Comparative Analysis with Similar Compounds
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- can be compared to other sugar derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| D-Mannose | C6 monosaccharide | Involved in glycoprotein synthesis |
| D-Fructose | Ketohexose | Different metabolic pathway compared to glucose |
| 2-Deoxy-D-glucose | Lacks hydroxyl at C2 | Known anticancer agent due to glycolysis interference |
This comparison highlights the unique characteristics of the compound due to its specific modifications that enhance its biological activity and potential applications compared to other sugars.
Q & A
Q. What are the recommended synthetic routes for preparing this modified D-glucose derivative, and how can structural confirmation be achieved?
- Methodological Answer : The synthesis involves multi-step functionalization. Key steps include:
- Deuteration : Use Dess–Martin periodinane for oxidation followed by NaBD₄ reduction to introduce deuterium at the 2-position (Scheme 1, ).
- Acylation/Phosphorylation : React with 3-hydroxy-1-oxotetradecyl and 1-oxoundecyl derivatives under controlled conditions.
- Structural Confirmation : Employ NMR (¹H, ¹³C, ³¹P) to verify substitution patterns, mass spectrometry (HRMS) for molecular weight validation, and single-crystal X-ray diffraction for absolute stereochemical assignment (as demonstrated for related glucose derivatives in ).
Q. How can thermodynamic properties like heats of combustion or formation be experimentally determined for this compound?
- Methodological Answer : Utilize solution calorimetry combined with combustion calorimetry. Reference the approach used for β-D-glucose and α-D-glucose hydrate:
- Measure heat of solution in water or organic solvents.
- Apply Hess’s Law to derive heats of combustion from solution data, ensuring corrections for hydration states ().
- Validate results against high-purity standards and existing thermodynamic databases.
Q. What analytical techniques are optimal for characterizing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stability Assays : Use HPLC or LC-MS to monitor degradation products over time.
- Thermal Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., 381–411 K range for D-glucose derivatives, as in ).
- pH Studies : Conduct kinetic experiments in buffered solutions, tracking mutarotation or ester hydrolysis via polarimetry or IR spectroscopy .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., biphasic responses or time-dependent effects) be resolved in studies involving this compound?
- Methodological Answer :
- Experimental Design : Perform concentration- and time-dependent assays (e.g., 24 h vs. 72 h exposure) to identify biphasic thresholds, as seen in high D-glucose studies on cardiac progenitor cells .
- Statistical Validation : Use ANOVA with Bonferroni correction for multi-group comparisons and nonlinear regression models to fit dose-response curves ().
- Mechanistic Probes : Combine with inhibitors or isotopic tracers (e.g., deuterated derivatives ) to isolate specific pathways.
Q. What computational strategies are suitable for modeling interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31+G(d) basis sets to optimize geometries and calculate interaction energies (e.g., MAA-D-glucose hydrogen bonding ).
- Molecular Dynamics (MD) : Simulate ligand-receptor binding in explicit solvent (e.g., water or lipid bilayers) to assess conformational stability.
- Validation : Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
Q. How can isotopic labeling (e.g., ²H, ¹³C) of this compound enhance metabolic or pharmacokinetic studies?
- Methodological Answer :
- Synthesis : Introduce ²H via NaBD₄ reduction (as in 2-deoxy-2-deutero-D-glucose synthesis ).
- Tracing Applications : Use ¹³C-labeled derivatives for NMR-based metabolic flux analysis or PET imaging with ¹⁸F analogs.
- Data Interpretation : Apply kinetic isotope effect (KIE) models to differentiate enzymatic vs. non-enzymatic pathways .
Data Analysis & Validation
Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity or efficacy data?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test or robust regression for datasets with high variability.
- Meta-Analysis : Pool data from independent replicates (≥3 per condition) and report as mean ± S.E.M. .
Q. How can researchers address discrepancies in thermodynamic or spectroscopic data between synthesized batches?
- Methodological Answer :
- Batch Comparison : Use PCA (Principal Component Analysis) on NMR or IR spectra to identify batch-specific impurities .
- Calibration : Cross-validate calorimetric data with certified reference materials (e.g., NIST standards ).
- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction (as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
